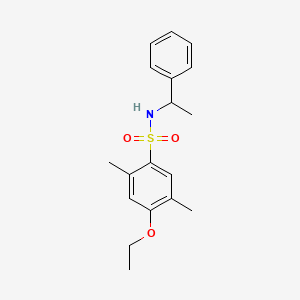

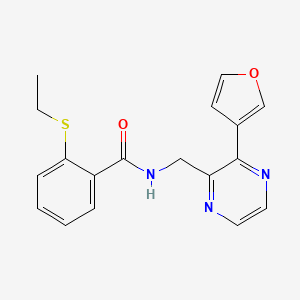

![molecular formula C19H21NO4 B2568771 2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 37508-41-1](/img/structure/B2568771.png)

2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of this compound involves the use of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . The reaction is stirred for 30 minutes at 0°C under nitrogen protection, then allowed to rise to room temperature and continue stirring for 24 hours .Molecular Structure Analysis

The geometric structure of the crystal and the theoretical compound (from molecular modeling) were analyzed and compared, finding a close correlation . The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can scavenge reactive oxygen species (ROS) in vitro and in vivo.Physical And Chemical Properties Analysis

The compound is a solid with a savoury, meat-like aroma . It is insoluble in water and ethanol, but soluble in non-polar solvents . The boiling point is not available, but the flash point is 113 °C .Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

This compound has been explored for its synthesis pathways within the context of creating conformationally restricted dopamine analogues. The process involves converting ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various intermediates for further applications in medicinal chemistry, indicating its potential as a precursor in synthesizing dopamine analogues with significant bioactivity (Gentles et al., 1991).

Photochemical Electron-transfer Reactions

Investigations into the photochemical electron-transfer reactions of diarylethylenes, which share a structural similarity with the compound , provide insights into the mechanisms that could influence the reactivity and stability of such compounds. These reactions have implications for understanding the compound's behavior under various lighting conditions, potentially affecting its applications in photochemistry and materials science (Mattes & Farid, 1986).

AChE Inhibition for Alzheimer’s Disease

A significant application involves its evaluation as an AChE inhibitor, where its efficacy in inhibiting acetylcholinesterase (AChE) has been studied. This enzyme is a target for treating Alzheimer’s disease, suggesting the compound's potential therapeutic value. The study also highlights its low toxicity, making it a promising candidate for drug development (Andrade-Jorge et al., 2018).

Anticancer and Antimicrobial Activities

Further research into similar compounds has revealed applications in anticancer and antimicrobial activities. A study synthesizing hybrid compounds containing elements of methanoisoindole showed significant inhibition against gliocarcinoma cells and human pathogen microorganisms. These findings suggest the potential biomedical applications of such compounds, including the one (Kocyigit et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-14-6-3-11(9-15(14)24-2)7-8-20-18(21)16-12-4-5-13(10-12)17(16)19(20)22/h3-6,9,12-13,16-17H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYVHQPRDBFNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

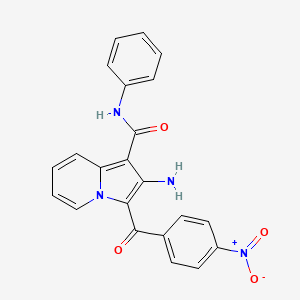

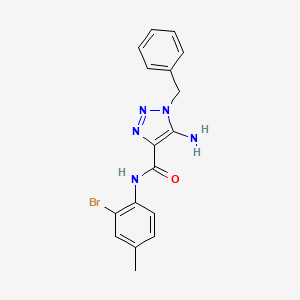

![6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2568692.png)

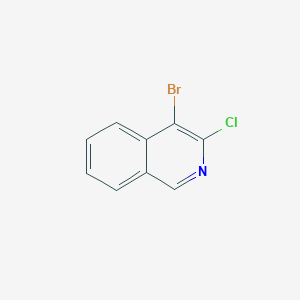

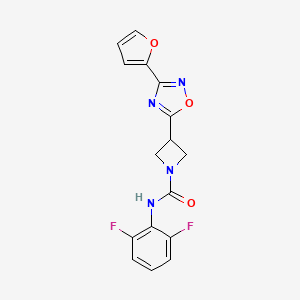

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)

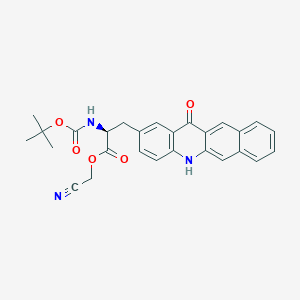

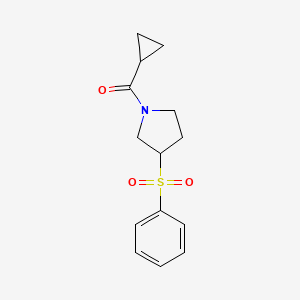

![2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2568695.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)

![3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B2568703.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)